molecular formula C9H14N2O3 B13171897 Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13171897
M. Wt: 198.22 g/mol
InChI Key: YJLDVCLFARYUGI-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that contains both azetidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines.

. This reaction is highly efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines.

Scientific Research Applications

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and pyrrolidine rings in the compound can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of azetidine and pyrrolidine rings, which are not commonly found together in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring, a pyrrolidine moiety, and a carboxylate functional group. This compound belongs to the class of azetidines and pyrrolidines, which are known for their diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O3C_9H_{14}N_2O_3, with a molecular weight of approximately 185.23 g/mol. Its structure contributes to its biological interactions, particularly with enzymes and receptors involved in various physiological processes.

Research indicates that compounds containing azetidine and pyrrolidine rings often interact with biological targets, influencing enzyme activity and receptor modulation. These interactions can lead to the modulation of critical biological pathways, making them potential candidates for drug development aimed at treating conditions such as cancer and neurological disorders .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits varying degrees of toxicity against different cell lines. For instance, studies on L929 cells indicated that certain concentrations led to increased cell viability, while others showed significant cytotoxic effects. The findings suggest a dose-dependent relationship where lower concentrations may enhance cell proliferation while higher concentrations induce cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various strains of bacteria and fungi. For example, it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL . This highlights its potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameMolecular FormulaKey Differences
Methyl 5-oxopyrrolidine-3-carboxylateC6H9NO3C_6H_9NO_3Lacks azetidine ring; simpler structure
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamideC9H14N2O2C_9H_{14}N_2O_2Contains an amide instead of an ester; different biological activity
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrileC9H12N2OC_9H_{12}N_2OIncorporates a cyclobutyl group; distinct reactivity profile

This table illustrates how variations in chemical structure influence biological activity and reactivity profiles among related compounds.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound. For instance, a study focused on its synthesis through multi-step organic reactions, followed by comprehensive testing for cytotoxicity and antimicrobial efficacy . These studies underscore the compound's potential in medicinal chemistry.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-14-9(13)6-2-8(12)11(5-6)7-3-10-4-7/h6-7,10H,2-5H2,1H3

InChI Key

YJLDVCLFARYUGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CNC2

Origin of Product

United States

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